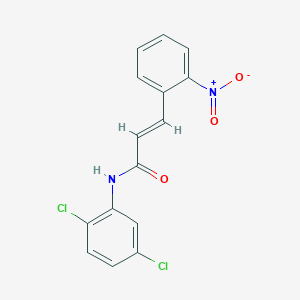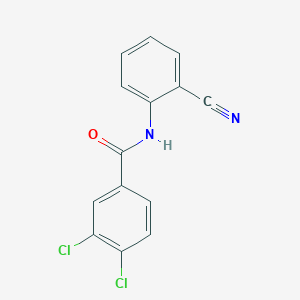
5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been reported to exhibit antibacterial activity by inhibiting bacterial cell wall synthesis and disrupting bacterial membrane integrity. Additionally, it has been suggested that the anti-inflammatory activity of 5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is mediated by the inhibition of cyclooxygenase-2 (COX-2) enzyme activity.
Biochemical and Physiological Effects:
5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1), in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been reported to inhibit the growth of various cancer cell lines, such as MCF-7, HCT-116, and A549, by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several advantages and limitations in lab experiments. One of the advantages is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Another advantage is its potential as a fluorescent probe for detecting metal ions, which can be useful in biological and environmental applications. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain applications. Another limitation is its potential toxicity, which requires careful handling and evaluation in lab experiments.
Direcciones Futuras
There are several future directions for the research on 5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One of the directions is the development of new synthetic methods for this compound that can improve its yield and purity. Another direction is the investigation of its potential as a photosensitizer for photodynamic therapy, which can be useful in the treatment of cancer and other diseases. Additionally, the development of new derivatives of 5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole with improved solubility and bioavailability can expand its potential applications in various fields.
Métodos De Síntesis
The synthesis of 5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been reported using various methods. One of the common methods involves the reaction of 4-methylbenzenediazonium tetrafluoroborate with 3-nitrobenzonitrile in the presence of copper powder and potassium carbonate. The reaction mixture is refluxed in acetonitrile, and the product is purified using column chromatography. Another method involves the reaction of 4-methylphenylhydrazine with 3-nitrobenzoyl chloride in the presence of triethylamine and acetonitrile. The reaction mixture is stirred at room temperature, and the product is purified using recrystallization.
Aplicaciones Científicas De Investigación
5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. This compound has also been studied for its potential as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-5-7-11(8-6-10)15-16-14(17-21-15)12-3-2-4-13(9-12)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINNHOFNLOAZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)

![N-cyclohexyl-2-[4-(diethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5832958.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)
![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)

![7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5833006.png)
![N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)

![methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5833025.png)


![2,3-dibromo-4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-butenoic acid](/img/structure/B5833048.png)